6-(4-メチルピペリジン-1-イル)ピリミジン-4-アミン

概要

説明

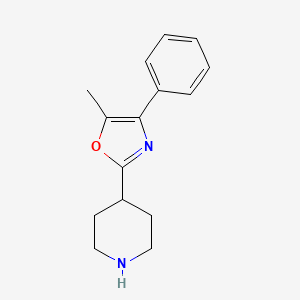

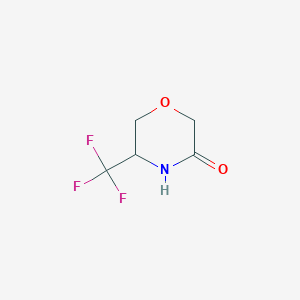

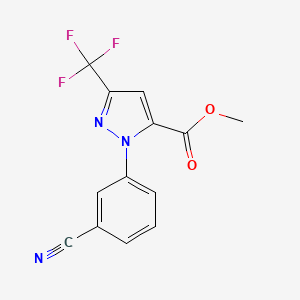

“6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine” is a compound with the molecular formula C10H16N4. It is a solid substance at room temperature . The IUPAC name for this compound is 6-(4-methyl-1-piperazinyl)-4-pyrimidinylamine .

Molecular Structure Analysis

The InChI code for “6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine” is 1S/C10H16N4/c1-8-2-4-14(5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3,(H2,11,12,13) .Physical And Chemical Properties Analysis

The molecular weight of “6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine” is 192.26 . It is a solid substance at room temperature .科学的研究の応用

農薬開発

ピリミジン-4-アミン誘導体は、新規農薬の開発に使用されてきました . 例えば、トリフルオロエチルチオエーテルとピリミジン-4-アミンを含むHNPC-A188として知られる化合物は、優れた殺ダニ活性を示します . この化合物は、ダニの一種であるハダニに対して効果的であることが判明しています .

抗炎症用途

研究によると、ピリミジンは、抗炎症作用を含むさまざまな薬理学的効果を示します . それらは、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-α、核因子κB、ロイコトリエン、およびいくつかのインターロイキンなどの特定の重要な炎症性メディエーターの発現と活性を阻害することができます .

抗真菌活性

ピリミジン誘導体は、抗真菌活性のために合成されてきました . 特定のピリミジン化合物の調製には、6-ヒドロキシ-2-イソプロピル-4-メチルピリミジンが使用されます , これは、異なる特性のために6-(4-メチルピペリジン-1-イル)ピリミジン-4-アミンで置き換えることができます。

新規化合物の合成

ピリミジン-4-アミンの構造により、さまざまな分野で潜在的な用途を持つ新規化合物の合成が可能になります . ピリミジン環上のさまざまな位置に異なる置換基を導入することにより、ユニークな特性を持つ化合物を生成できます .

5-LOX阻害剤の開発

特定のピリミジン誘導体の構造に基づいて、強力な5-LOX阻害剤の新しいファミリーが発見されました . これらの化合物は、炎症反応に関与する酵素であるヒト5-LOXの活性を影響を与えることができます .

薬物動態特性の改善

特定のピリミジン誘導体に見られるような、トリフルオロエチル硫黄基を含む化合物は、薬物分子の親油性薬物動態特性を大幅に改善することができます . これにより、吸収、分布、代謝、および排泄を改善することで、薬物の有効性を高めることができます .

Safety and Hazards

作用機序

Target of Action

The primary target of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine is Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . PKB signaling is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the modulation of biomarkers of signaling through PKB .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, of which PKB is a key downstream component . The inhibition of PKB disrupts this pathway, affecting several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This leads to changes in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Certain variations of the compound have been identified as potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine can lead to strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests potential antitumor effects in humans.

生化学分析

Biochemical Properties

6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The effects of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase activity. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and gene expression .

Metabolic Pathways

6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy .

特性

IUPAC Name |

6-(4-methylpiperidin-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-8-2-4-14(5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIMDZMLOFUDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)

![2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1455823.png)

![[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1455832.png)